REACTION_SMILES
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[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[CH3:35][N:36]1[CH2:37][CH2:38][CH2:39][C:40]1=[O:41].[CH:20]([N:21]([CH2:22][CH3:23])[CH:24]([CH3:25])[CH3:26])([CH3:27])[CH3:28].[F:9][c:10]1[c:11]([OH:19])[cH:12][cH:13][c:14]([N+:16](=[O:17])[O-:18])[cH:15]1.[NH2:1][c:2]1[n:3][cH:4][cH:5][c:6]([Cl:8])[cH:7]1>>[NH2:1][c:2]1[n:3][cH:4][cH:5][c:6]([O:19][c:11]2[c:10]([F:9])[cH:15][c:14]([N+:16](=[O:17])[O-:18])[cH:13][cH:12]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(O)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Cl)ccn1
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Name
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Type
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product
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Smiles
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Nc1cc(Oc2ccc([N+](=O)[O-])cc2F)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |